molecular formula C12H26O2S B4326545 4-(octylsulfinyl)butan-1-ol

4-(octylsulfinyl)butan-1-ol

Cat. No.: B4326545
M. Wt: 234.40 g/mol
InChI Key: JGOJUXYAQVPKQL-UHFFFAOYSA-N
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Description

4-(Octylsulfinyl)butan-1-ol is a chiral organic compound characterized by a butanol backbone substituted with an octylsulfinyl group (–S(O)C₈H₁₇) at the fourth carbon. This compound is structurally distinct from other butanol derivatives, as the sulfinyl group combines both hydrophilic (S=O) and hydrophobic (octyl chain) properties.

Properties

IUPAC Name

4-octylsulfinylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2S/c1-2-3-4-5-6-8-11-15(14)12-9-7-10-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOJUXYAQVPKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(octylsulfinyl)butan-1-ol can be achieved through several methods:

  • Sulfoxidation of 4-(octylthio)butan-1-ol: : This method involves the oxidation of 4-(octylthio)butan-1-ol using an oxidizing agent such as hydrogen peroxide or sodium periodate. The reaction is typically carried out in an aqueous or organic solvent at a controlled temperature to ensure selective oxidation of the sulfur atom to the sulfinyl group.

  • Addition of Octylsulfinyl Chloride to Butan-1-ol: : Another approach involves the reaction of octylsulfinyl chloride with butan-1-ol in the presence of a base such as pyridine or triethylamine. This reaction proceeds via nucleophilic substitution, resulting in the formation of 4-(octylsulfinyl)butan-1-ol.

Industrial Production Methods

Industrial production of 4-(octylsulfinyl)butan-1-ol typically involves large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The choice of oxidizing agents and solvents is critical to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4-(Octylsulfinyl)butan-1-ol can undergo further oxidation to form sulfone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The hydroxyl group can participate in substitution reactions, forming esters or ethers. For example, reaction with acyl chlorides or alkyl halides in the presence of a base can yield esters or ethers, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides, bases like pyridine or triethylamine.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Esters and ethers.

Scientific Research Applications

4-(Octylsulfinyl)butan-1-ol has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

  • Biology: : Investigated for its potential as a bioactive compound. Studies have explored its effects on cellular processes and its potential as a therapeutic agent.

  • Medicine: : Potential applications in drug development due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

  • Industry: : Used in the formulation of specialty chemicals and materials. Its properties make it suitable for use in lubricants, surfactants, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(octylsulfinyl)butan-1-ol involves its interaction with molecular targets through its sulfinyl and hydroxyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential to modulate enzyme activity and cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 4-(octylsulfinyl)butan-1-ol and analogous butanol derivatives, focusing on functional group effects, applications, and physicochemical properties.

Compound Molecular Formula Functional Group Key Properties Applications References
4-(Octylsulfinyl)butan-1-ol C₁₂H₂₆O₂S Sulfinyl (–S(O)C₈H₁₇) Polar, chiral, moderate lipophilicity Potential surfactant, chiral intermediate
4-(n-Heptyloxy)butan-1-ol C₁₁H₂₄O₂ Alkoxy (–O–C₇H₁₅) Low polarity, volatile Insect pheromone (e.g., Anoplophora chinensis)
4-(4-Chlorophenyl)sulfanylbutan-1-ol C₁₀H₁₃ClOS Sulfanyl (–S–C₆H₄Cl) Less polar than sulfinyl, nucleophilic Intermediate in organosulfur chemistry
4-(Propan-2-ylamino)butan-1-ol C₇H₁₇NO Amino (–NH–C₃H₇) Basic, hydrogen-bond donor Pharmaceutical synthesis, plant growth promoter
4-[(4-Methylphenyl)amino]butan-1-ol C₁₁H₁₇NO Aromatic amino (–NH–C₆H₄CH₃) Rigid structure, enhanced lipophilicity Drug design, agrochemicals
4-(3,4-Dimethoxyphenyl)butan-1-ol C₁₂H₁₈O₃ Aryl (–C₆H₃(OCH₃)₂) High lipophilicity, electron-rich aromatic system Antioxidant analogues (e.g., NDGA derivatives)
4-(Thiophen-2-yl)butan-1-ol C₈H₁₂OS Heteroaromatic (–C₄H₃S) Conjugated π-system, moderate polarity Building block for bioactive molecules
4-[Butyl(dichloro)stannyl]butan-1-ol C₈H₁₈Cl₂OSn Organometallic (–SnCl₂C₄H₉) Toxic, heavy metal coordination Limited to specialized industrial catalysis

Key Comparisons

Functional Group Reactivity: The sulfinyl group (–S(O)–) is more polar and oxidized than sulfanyl (–S–), making it less nucleophilic but capable of hydrogen bonding . Compared to alkoxy groups (–O–), sulfinyl derivatives exhibit higher thermal stability and chirality, which is critical in asymmetric synthesis. Amino-substituted butanols (e.g., 4-(propan-2-ylamino)butan-1-ol) are basic and serve as hydrogen-bond donors, enabling interactions in drug-receptor systems . In contrast, the sulfinyl group lacks basicity but may enhance solubility in polar solvents.

Biological Activity: Alkoxy derivatives like 4-(n-heptyloxy)butan-1-ol act as insect pheromones due to their volatility and structural mimicry of natural signaling molecules . The longer octyl chain and sulfinyl group in 4-(octylsulfinyl)butan-1-ol could reduce volatility but improve binding specificity. Amino-substituted compounds (e.g., 4-(propan-2-ylamino)butan-1-ol) demonstrate neuroprotective and plant growth-promoting effects, suggesting that substituent polarity and hydrogen-bonding capacity strongly influence bioactivity .

Physicochemical Properties: Aryl-substituted butanols (e.g., 4-(3,4-dimethoxyphenyl)butan-1-ol) are highly lipophilic, favoring membrane penetration in pharmaceuticals . The sulfinyl group’s polarity may balance lipophilicity, making it suitable for amphiphilic applications (e.g., surfactants). Heteroaromatic derivatives (e.g., 4-(thiophen-2-yl)butan-1-ol) exhibit conjugated systems that enhance UV absorption, useful in materials science .

Synthetic Considerations: Sulfinyl groups are typically introduced via oxidation of thioethers or direct sulfoxidation, whereas silyl-protected butanols (e.g., 4-(tert-butyldimethylsilanyloxy)butan-1-ol) require protective group strategies .

Research Findings and Implications

  • Pheromone Analogues: Alkoxy butanols’ success as pheromones suggests that sulfinyl derivatives could be engineered for targeted pest control with improved environmental persistence.
  • Pharmaceutical Potential: Amino butanols’ role in drug synthesis highlights opportunities for sulfinyl derivatives as chiral auxiliaries or prodrug components.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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